8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine
Description
8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine is a heterocyclic compound with a unique structure that combines a furan ring fused to an azepine ring.
Properties
CAS No. |
2763755-95-7 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.2 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type alkylation followed by a ring closure sequence to afford the desired furo[3,2-c]azepine derivatives in moderate-to-high yields .
Industrial Production Methods: While specific industrial production methods for 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azepine ring, potentially leading to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce various substituents onto the furan or azepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the parent compound.
Scientific Research Applications
8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine is not fully understood. its biological activity is thought to involve interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring structure and exhibit a range of biological activities.
Furo[3,2-c]quinolones: These are closely related to 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine and have similar applications in medicinal chemistry.
Uniqueness: 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine is unique due to its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
